1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide
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Overview
Description
1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C11H13ClN2O2. It is known for its applications in various fields such as medicinal chemistry, organic synthesis, and drug discovery . The compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and a carboxamide group.
Preparation Methods
The synthesis of 1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, undergoes nitration to introduce the nitro group.
Piperidine Substitution: The nitrated compound is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide form through a reaction with a carboxylating agent.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Drug Discovery: Researchers use it to develop new drugs and study their biological activities.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-(5-Chloro-2-nitrophenyl)piperidine: Lacks the carboxamide group, which may affect its reactivity and applications.
1-(5-Bromo-2-nitrophenyl)piperidine-4-carboxamide: Substitution of chlorine with bromine can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN3O3 |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3O3/c13-9-1-2-10(16(18)19)11(7-9)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |
InChI Key |
YEFPNISJBUARTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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